molecular formula C18H17NO B13734480 Oxazole, 4,5-diphenyl-2-propyl- CAS No. 20662-95-7

Oxazole, 4,5-diphenyl-2-propyl-

Cat. No.: B13734480
CAS No.: 20662-95-7
M. Wt: 263.3 g/mol
InChI Key: WMXSHYISEBGYTE-UHFFFAOYSA-N
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Description

Oxazole, 4,5-diphenyl-2-propyl- is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. The presence of phenyl groups at positions 4 and 5, along with a propyl group at position 2, makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-diphenyl-2-propyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production of oxazole derivatives often involves flow synthesis techniques. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using manganese dioxide packed in a reactor, is a method that has been successfully employed .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-diphenyl-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of oxazole, 4,5-diphenyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-diphenyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

20662-95-7

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4,5-diphenyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3

InChI Key

WMXSHYISEBGYTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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